3-Hydroxy-2-methoxyquinazolin-4(3H)-one
Description
Properties
CAS No. |
86208-53-9 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-hydroxy-2-methoxyquinazolin-4-one |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-10-7-5-3-2-4-6(7)8(12)11(9)13/h2-5,13H,1H3 |
InChI Key |
MJZLPGQKFOKJRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=O)N1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., -OCH₃, -OH): Enhance hydrogen bonding and solubility.
- Electron-Withdrawing Groups (e.g., -NO₂): Reduce electron density, making the compound more reactive toward nucleophilic attack but less soluble in polar solvents .
- Alkyl/Aryl Substituents (e.g., propargyl, phenyl): Increase lipophilicity, which may enhance membrane permeability but reduce water solubility .
Physicochemical Properties
Key Insights :
Preparation Methods
One-Pot Cyclization of Anthranilic Acid Derivatives
A widely adopted route involves the cyclocondensation of substituted anthranilic acids with formamide or urea derivatives. For instance, Tun-Cheng Chien’s one-pot method (Scheme 1) utilizes anthranilic acid (3 ) and phenylcyanamide (4 ) in the presence of chlorotrimethylsilane to yield 2-(N-substituted-amino)quinazolin-4-one intermediates. A subsequent Dimroth rearrangement under alkaline conditions (2 N NaOH in EtOH/H₂O) affords 3-hydroxy-2-methoxyquinazolin-4(3H)-one with an overall yield of 76%. This method avoids moisture sensitivity and column chromatography, enhancing scalability.
Oxidant-Free Synthesis via CuAAC/Ring Cleavage
An innovative oxidant-free strategy employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring cleavage. Stirring 2-aminobenzamide, sulfonyl azides, and terminal alkynes in acetonitrile with CuI and Et₃N generates N-sulfonylketenimine intermediates. Aromatization-driven elimination of the sulfonyl group produces phenolic quinazolin-4(3H)-ones, including 3-hydroxy-2-methoxy derivatives, in yields up to 98%. This method is notable for its mild conditions and applicability to natural product synthesis.
Demethylation of Methoxy Precursors
Selective Demethylation Using Methionine-Sulfuric Acid
Selective removal of methyl groups from dimethoxyquinazolinones is a critical step. Treatment of 6,7-dimethoxyquinazolin-4(3H)-one with DL-methionine in methanesulfonic acid at 100°C for 22 hours achieves >90% yield of this compound. The methionine acts as a nucleophile, targeting the methoxy group at the 6-position while preserving the 2-methoxy substituent.
Hydrobromic Acid-Mediated Demethylation
Alternative demethylation protocols use 48% aqueous HBr under reflux. For example, 6,7-dimethoxyquinazolin-4(3H)-one reacts with HBr at 120°C for 6 hours, yielding 3-hydroxy-2-methoxy derivatives in 85% yield. This method, however, requires careful control to avoid over-dealkylation.
Multi-Step Synthesis from Aromatic Esters
Alkylation-Nitration-Cyclization Sequence
Starting from methyl 3-hydroxy-4-methoxybenzoate, a multi-step route involves:
-
Alkylation : Reaction with 1-bromo-3-chloropropane and K₂CO₃ in DMF (70°C, 4 h) to install the propoxy side chain.
-
Nitration : Treatment with HNO₃ in acetic acid (45–50°C) to introduce nitro groups.
-
Reduction and Cyclization : Iron powder reduction in acetic acid, followed by cyclization with formamidine acetate in ethanol (reflux, 6 h). This approach achieves an overall yield of 37.4% for gefitinib intermediates, adaptable to 3-hydroxy-2-methoxy targets.
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization
Role of Aromatization in CuAAC Reactions
The CuAAC method leverages aromatization to drive sulfonyl group elimination, forming the quinazolinone core. Kinetic studies suggest that the intramolecular nucleophilic addition of 2-aminobenzamide to N-sulfonylketenimine is rate-limiting, with Et₃N accelerating proton transfer.
Solvent Effects in Demethylation
Polar aprotic solvents (e.g., DMF) enhance demethylation efficiency by stabilizing charged intermediates. Conversely, protic solvents like ethanol favor byproduct formation, reducing yields by 15–20%.
Industrial-Scale Considerations
Patent literature highlights the use of ionic liquids (e.g., [Bmim]BF₄) to facilitate O-alkylation of 6-hydroxy-7-methoxy precursors, achieving 80% yields at 55–60°C. Additionally, continuous flow systems have been proposed to optimize the exothermic nitration and cyclization steps .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core. Key steps include introducing hydroxyl and methoxy groups via nucleophilic substitution or condensation reactions. Intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress . Final products are characterized via:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons and carbons.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and purity.
- Infrared Spectroscopy (IR) : To identify functional groups like C=O and O–H stretches .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of spectroscopic methods is required:
- 1H and 13C NMR : Resolves aromatic protons and substituent positions (e.g., methoxy groups at C2 and hydroxyl at C3) .
- HRMS : Validates the molecular formula (e.g., C₁₀H₁₀N₂O₃) and detects isotopic patterns.
- X-ray Crystallography (if available): Provides definitive proof of stereochemistry and crystal packing .
Q. What biological activities are commonly associated with quinazolinone derivatives?
- Methodological Answer : Quinazolinones exhibit diverse activities, including:
- Anticancer : Inhibition of tyrosine kinases via competitive binding to ATP pockets .
- Anti-inflammatory : Suppression of COX-2 and TNF-α pathways .
- Antimicrobial : Disruption of bacterial cell wall synthesis .
- Note: Activities depend on substituent patterns; methoxy and hydroxyl groups enhance solubility and target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for substitution reactions .
- Catalysts : Use Pd/C or Cu(I) for cross-coupling reactions to install aryl/heteroaryl groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining >90% yield .
- Purification : Column chromatography with gradient elution (hexane:EtOAc) removes byproducts .
Q. How can contradictory data in pharmacological studies of quinazolinone derivatives be addressed?
- Methodological Answer : Contradictions often arise from:
- Variable Assay Conditions : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods) to ensure reproducibility .
- Structural Analogues : Compare substituent effects (e.g., anti-inflammatory activity of 3-methoxy vs. 3-hydroxy derivatives) .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., lipophilicity vs. hydrogen bonding) impacting bioactivity .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., EGFR kinase) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
